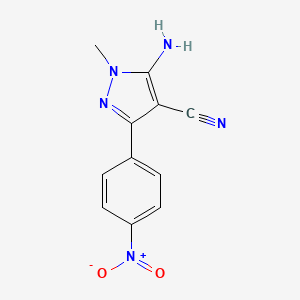



















|
REACTION_CXSMILES
|
[N+](C1C=CC(C(O)=O)=CC=1)([O-])=O.[Cl-].[H-].[Na+].Cl.C([O-])(O)=O.[Na+].S(OC)(OC)(=O)=O.CO[C:31]([C:37]1[CH:42]=[CH:41][C:40]([N+:43]([O-:45])=[O:44])=[CH:39][CH:38]=1)=[C:32]([C:35]#[N:36])[C:33]#[N:34].[CH3:46][NH:47][NH2:48]>ClCCl.C1COCC1.[Cl-].[Na+].O.CN(C=O)C>[NH2:34][C:33]1[N:47]([CH3:46])[N:48]=[C:31]([C:37]2[CH:42]=[CH:41][C:40]([N+:43]([O-:45])=[O:44])=[CH:39][CH:38]=2)[C:32]=1[C:35]#[N:36] |f:2.3,5.6,12.13.14|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
13.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
brine
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
|
Name
|
|
|
Quantity
|
20.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
14.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
monomethylhydrazine
|
|
Quantity
|
20.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
CNN
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to yield a clear yellow solution
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo
|
|
Type
|
WASH
|
|
Details
|
washed twice with dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a bright yellow solid
|
|
Type
|
ADDITION
|
|
Details
|
added dropwise to a round bottom flask
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm slowly to room temperature
|
|
Type
|
WAIT
|
|
Details
|
left
|
|
Type
|
STIRRING
|
|
Details
|
stirring for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
EXTRACTION
|
|
Details
|
the organic layer was extracted 3 times
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
This brown solid was dissolved in 50 mL of H2O/dioxane (1:8)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated to 80° C. for four hours
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
the organic layer was extracted three times
|
|
Type
|
CUSTOM
|
|
Details
|
The combined extracts were dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
purified on silica in EtOAc-Hexanes (50-100% gradient)
|
|
Type
|
WAIT
|
|
Details
|
After 2 hours the reaction was complete
|
|
Duration
|
2 h
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=NN1C)C1=CC=C(C=C1)[N+](=O)[O-])C#N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |